5-(3,4-DIMETHOXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE
Overview
Description
5-(3,4-DIMETHOXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound with a unique structure that includes a phenanthroline core and dimethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and subsequent cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxyphenylethylamine: An aromatic ether with similar structural features.
3,4-dimethoxyphenylpropanoic acid: A related compound with a propanoic acid group.
3,4-dimethoxyphenylacetic acid: Another structurally similar compound with an acetic acid group .
Uniqueness
5-(3,4-DIMETHOXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is unique due to its phenanthroline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
12-(3,4-dimethoxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-14-7-9-16-17(26-14)10-11-19-24(16)23(25-18(27-19)5-4-6-20(25)28)15-8-12-21(29-2)22(13-15)30-3/h7-13,23,27H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAILXULAOCZEEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC(=C(C=C5)OC)OC)C(=O)CCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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